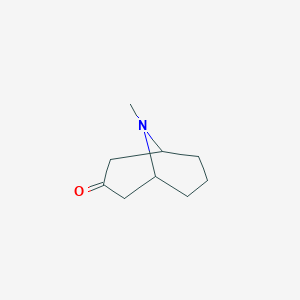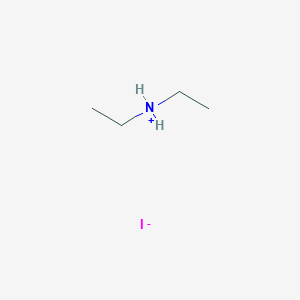![molecular formula C11H8N2O B028388 9H-Pyrido[2,3-b]indole 1-Oxide CAS No. 26148-55-0](/img/structure/B28388.png)
9H-Pyrido[2,3-b]indole 1-Oxide
Overview
Description
9H-Pyrido[2,3-b]indole 1-Oxide, also known as alpha-Carboline N-Oxide, is a chemical compound with the molecular formula C11H8N2O . It is a derivative of 9H-Pyrido[2,3-b]indole .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydro- (9H)-pyrido [3,4-b]indole derivatives was carried out in one pot, by condensation of tryptamin with cycloalkanones in the presence of a polyphosphate ester as the catalyst . Another approach involves a mild and efficient two-step synthesis of 3-substituted β-carbolinone derivatives from 3-substituted β-carboline .Molecular Structure Analysis
The molecular structure of 9H-Pyrido[2,3-b]indole 1-Oxide can be found in various databases such as PubChem and NIST Chemistry WebBook .Physical And Chemical Properties Analysis
The physical and chemical properties of 9H-Pyrido[2,3-b]indole 1-Oxide can be found in databases such as PubChem .Scientific Research Applications
1. Role in Synthesis of Indole Derivatives Indole derivatives, such as 9H-Pyrido[2,3-b]indole 1-Oxide, play a significant role in the synthesis of various alkaloids . These compounds are prevalent moieties in many natural products and drugs .
Biologically Active Compounds
Indole derivatives have been used as biologically active compounds for the treatment of various disorders in the human body . They have shown potential in treating cancer cells and microbes .
Research in New Synthetic Pathways
The pyrido[1,2-a]indole unit, similar to 9H-Pyrido[2,3-b]indole 1-Oxide, has stimulated research in new synthetic pathways . This research has led to the development of many organic compounds, pharmaceuticals, and materials .
Preparation of β-Carbolinone Derivatives
9H-Pyrido[2,3-b]indole 1-Oxide can be used in the preparation of 3-substituted β-carbolinone derivatives . This type of reaction has been widely applied in laboratories .
Anti-leishmanial Agents
Some derivatives of 9H-Pyrido[2,3-b]indole 1-Oxide have been evaluated for their potential as anti-leishmanial agents . A series of piperazinyl-β-carboline-3-carboxamide derivatives were designed through a molecular hybridization approach .
Inhibition of Cell Proliferation
Certain compounds derived from 9H-Pyrido[2,3-b]indole 1-Oxide have shown strong inhibitory effects on the proliferation of certain cell types . For example, Flazin, a compound derived from 9H-Pyrido[2,3-b]indole 1-Oxide, has been found to inhibit the proliferation of HL-60 cells .
Safety and Hazards
The safety and hazards information for 9H-Pyrido[2,3-b]indole 1-Oxide can be found in databases such as PubChem . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
1-hydroxypyrido[2,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-13-7-3-5-9-8-4-1-2-6-10(8)12-11(9)13/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYABHFSECJYIJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CN(C3=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Pyrido[2,3-b]indole 1-Oxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Spiro[oxazolidine-5,2-tricyclo[3.3.1.13,7]decan]-2-one (9CI)](/img/structure/B28319.png)











